Disperse Red 207
Description
Properties
CAS No. |
159131-66-5 |
|---|---|
Molecular Formula |
C11H14INO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Disperse Red 202 (DR202)
- Chemical Structure : DR202 (C₂₁H₂₁ClN₆O₅, MW: 472.89 g/mol) features a chlorinated triazine-azo hybrid structure .
- Synthesis: Derived from m-aminoacetophenone and acrylonitrile, followed by diazotization and coupling.
- Key Differences: DR202’s chlorine substituent reduces photodegradation but increases aquatic toxicity compared to DR207’s bromine, which offers better UV resistance . DR207’s anthraquinone core provides higher colorfastness, whereas DR202’s azo-triazine structure enhances dye uptake on nylon .
Disperse Red 1 (DR1)
- Structure : A simple azo dye (C₁₆H₁₇N₅O₂, MW: 315.34 g/mol) with a nitro group .
- Optical Properties: DR1’s absorption spectrum (λₘₐₓ ≈ 480 nm) is redshifted compared to DR207 due to its azo chromophore’s smaller conjugated system. Time-dependent DFT studies show DR1’s cis-trans isomerization energy is 1.4 eV, lower than DR207’s rigid anthraquinone structure, which resists isomerization .
- Toxicity : DR1 exhibits higher mutagenicity (Ames test) than DR207, as bromine in DR207 reduces electrophilic reactivity toward DNA .
Disperse Red 13 (DR13)
- Structure : Similar to DR1 but with a chlorine substituent (C₁₆H₁₆ClN₅O₂, MW: 349.79 g/mol) .
- Toxicological Profile: DR13’s chlorine reduces mutagenicity by 14-fold compared to DR1 but increases acute toxicity in Daphnia similis (EC₅₀: 2.1 mg/L vs. DR207’s EC₅₀: 8.7 mg/L) .
Solvent Red 207
- Note: Despite naming similarities, Solvent Red 207 (C₂₆H₃₀N₂O₂, MW: 402.54 g/mol) is a distinct compound used in non-polar solvents, unrelated to DR207 .
Comparative Data Table
Research Findings and Mechanistic Insights
- Electronic Effects : Bromine in DR207 increases electron-withdrawing effects, stabilizing the excited state and redshifted absorption compared to chlorine in DR13 .
- Toxicity Trends : Chlorinated dyes (DR13, DR202) show higher ecotoxicity due to bioaccumulation, whereas brominated DR207 degrades into less reactive metabolites .
- Thermal Stability: DR207’s anthraquinone structure resists thermal degradation up to 300°C, outperforming azo-based DR1 and DR13 .
Preparation Methods
Solvent-Based Condensation Reaction
The patented solvent method (CN106397231A) addresses historical limitations by employing a toluene-water mixed solvent and polyethylene glycol (PEG) as a dispersant.
Reaction Equation :
Procedure :
-
Reactant Ratios :
-
1,5-Dichloroanthraquinone : Toluene = 1 : 1–1.7 (mass ratio)
-
1,5-Dichloroanthraquinone : Water = 1 : 0.3–1
-
1,5-Dichloroanthraquinone : PEG = 1 : 0.7–1
-
1,5-Dichloroanthraquinone : Cyclohexylamine = 1 : 0.73–0.85
-
-
Process Steps :
-
Combine toluene, water, PEG, and 1,5-dichloroanthraquinone in a reactor.
-
Add cyclohexylamine and heat to 80–90°C for >12 hours.
-
Distill off toluene-water mixture, isolate product via filtration, and dry.
-
Key Advantages Over Traditional Methods
-
Waste Reduction : Low ammonia nitrogen wastewater due to efficient cyclohexylamine utilization.
-
Crystallinity Control : PEG regulates particle size (1–10 µm) and crystal morphology.
Optimization Parameters and Experimental Data
Table 1: Synthesis Conditions and Outcomes
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| 1,5-Dichloroanthraquinone (g) | 30 | 30 | 30 |
| Toluene (g) | 30 | 51 | 40 |
| Water (g) | 30 | 9 | 20 |
| PEG (g) | 30 | 21 | 25 |
| Cyclohexylamine (g) | 21.9 | 25.5 | 22 |
| Reaction Temperature (°C) | 80 | 82 | 84 |
| Reaction Time (h) | 13 | 12 | 12 |
| Yield (%) | 96 | 97 | 96 |
| Purity (%) | 99.5 | 99.3 | 99.3 |
| Bulk Density (g/cm³) | 0.51 | 0.42 | 0.60 |
Mechanistic Insights and Role of Dispersants
-
Solvent System : Toluene-water biphasic medium enhances reactant miscibility and reduces side reactions.
-
PEG Function : Acts as a template for controlled crystallization, improving dye uniformity and reducing agglomeration.
-
Temperature Sensitivity : Reactions below 80°C result in incomplete substitution, while temperatures >90°C degrade cyclohexylamine.
Environmental and Industrial Considerations
-
Waste Management : The process generates 30–50% less ammonia nitrogen waste compared to NaOH-mediated methods.
-
Scalability : Bench-scale yields (96–97%) suggest robust industrial applicability.
-
Cost Efficiency : PEG is recyclable, reducing raw material expenses.
Comparative Analysis with Alternative Routes
Q & A
Q. What experimental methods are recommended for characterizing the stability of Disperse Red 207 in dye-based formulations?
Stability analysis should include thermal and freeze-thaw stability tests, with measurements of average particle size (dynamic light scattering), viscosity (viscometry), and surface tension (tensiometry). Centrifugal stability can be quantified via specific absorption rates using UV-Vis spectroscopy . Zeta potential measurements are critical to assess colloidal stability, as pH variations (e.g., 8–9) significantly influence electrostatic interactions .
Q. How can researchers optimize additive concentrations to enhance this compound’s dispersion stability?
Systematic titration of additives like PVP-K30 (≤0.7 wt%), SDS (≤0.15 wt%), and FAPE/SDS mixtures (0.2 wt% surfactant) is advised. Ethylene glycol/glycerol blends (6–14 wt%) improve freeze-thaw stability, while TEA (≤1 wt%) maintains pH-dependent zeta potential . Design experiments using response surface methodology (RSM) to identify synergistic effects and avoid pseudo-polyanionic interactions between additives .
Q. What are the standard protocols for assessing dye aggregation in this compound formulations?
Use UV-Vis spectroscopy to monitor absorbance shifts indicative of aggregation. Combine with dynamic light scattering (DLS) to correlate optical changes with particle size distributions. Centrifugation at 12,000 rpm for 30 minutes followed by absorption rate calculations (>80% indicates stable dispersions) is recommended .
Advanced Research Questions
Q. How can conflicting data on surfactant effects in this compound formulations be resolved?
Contradictions in surfactant performance (e.g., FAPE/SDS mixtures improving freeze-thaw stability but degrading thermal stability) require mechanistic studies. Employ Fourier-transform infrared (FTIR) spectroscopy to probe surfactant-dye interactions and atomic force microscopy (AFM) to visualize surface morphology changes. Statistical tools like ANOVA can isolate confounding variables .
Q. What kinetic models are suitable for predicting the long-term degradation of this compound under varying environmental conditions?
Apply pseudo-first-order or Arrhenius models to thermal degradation data. For photostability, use time-resolved fluorescence spectroscopy coupled with kinetic Monte Carlo simulations to account for UV-induced radical formation. Validate models with accelerated aging tests under controlled humidity and temperature .
Q. How do intermolecular interactions between this compound and polymeric stabilizers influence rheological properties?
Conduct molecular dynamics (MD) simulations to map hydrogen bonding and π-π stacking between dye molecules and PVP-K30. Correlate simulations with rheological shear-thinning experiments to quantify viscosity changes. Small-angle X-ray scattering (SAXS) can further resolve nanostructural rearrangements .
Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound synthesis?
Use multivariate analysis (e.g., principal component analysis, PCA) to identify critical process parameters (CPPs) affecting purity and particle size. Implement control charts (e.g., Shewhart charts) for real-time monitoring of synthesis reproducibility. Pair with design of experiments (DoE) to minimize variability .
Methodological Guidance
Q. How should researchers design experiments to balance reproducibility and innovation in this compound studies?
- Reproducibility : Adopt ISO-compliant protocols for dye stability testing (e.g., ISO 105-Z05 for dispersion stability). Document all parameters (e.g., pH, ionic strength) using FAIR data principles .
- Innovation : Integrate high-throughput screening (HTS) robots to test 100+ formulations rapidly. Use machine learning (ML) to predict optimal additive combinations from historical data .
Q. What are the best practices for reconciling discrepancies between computational predictions and experimental results in dye formulation studies?
Perform sensitivity analyses on computational models to identify over-simplified assumptions (e.g., neglecting solvent polarity effects). Validate in silico findings with experimental techniques like isothermal titration calorimetry (ITC) to quantify binding energetics .
Q. How can researchers ensure ethical and rigorous data reporting in studies involving this compound?
Follow COPE guidelines for data transparency. Publish raw datasets (e.g., particle size distributions, absorption spectra) in repositories like Zenodo. Use standardized tables (Roman numerals, self-explanatory footnotes) and avoid duplicative data in figures/tables .
Data Analysis and Interpretation
Q. What strategies mitigate overinterpretation of stability data in this compound research?
- Statistical rigor : Report confidence intervals for mean particle sizes and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
- Contextualization : Compare results against industry benchmarks (e.g., textile dye stability thresholds) to avoid overstating minor improvements .
Q. How should researchers address non-reproducible phenomena in this compound’s colloidal behavior?
Document environmental controls (temperature, humidity) meticulously. Replicate experiments across independent labs and publish negative results to identify boundary conditions. Use error-propagation analysis in data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
